molecular formula C12F24O4 B1295219 Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride CAS No. 27639-98-1

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride

Cat. No.: B1295219
CAS No.: 27639-98-1
M. Wt: 664.09 g/mol
InChI Key: IIYQDKPSLAINNX-UHFFFAOYSA-N
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Description

Introduction to Perfluoro-2,5,8-Trimethyl-3,6,9-Trioxadodecanoyl Fluoride

Historical Context of Perfluoropolyether (PFPE) Derivatives

Perfluoropolyethers emerged in the 1960s as a response to the United States Air Force’s need for lubricants capable of withstanding extreme oxidative environments in aerospace systems. Early PFPEs, such as Krytox™, were developed through the anionic polymerization of HFPO, yielding branched structures with unparalleled thermal and chemical stability. By the 1980s, PFPE derivatives diversified into linear (e.g., Z-type) and pendent (e.g., K-type) configurations, each tailored for specific industrial demands. The compound this compound represents a pinnacle of this evolution, synthesized via controlled oligomerization of HFPO to produce a tetrameric acyl fluoride.

Historical Milestone Description
1960s PFPEs developed for aerospace lubrication under military contracts.
1980s Commercial expansion into electronics and semiconductor industries.
2000s Adoption in medical devices and vacuum technologies due to low outgassing.

Structural Classification Within Fluorinated Ether Compounds

This compound belongs to the K-type PFPE family, distinguished by its branched molecular architecture:
$$
\text{CF}3\text{CF}2\text{CF}2\text{O}[\text{CF}(\text{CF}3)\text{CF}2\text{O}]n\text{CF}(\text{CF}_3)\text{COF}
$$
This structure arises from the sequential addition of HFPO monomers under cesium fluoride catalysis, resulting in a shielded ether-oxygen backbone that resists radical degradation. Key structural features include:

  • Branched topology : Enhances steric protection of ether linkages, increasing thermal stability up to 257°C.
  • Terminal acyl fluoride group : Enables further functionalization into esters or amides for specialized applications.
  • High fluorine content : The $$ \text{C}{12}\text{F}{24}\text{O}_4 $$ formula confers hydrophobicity and dielectric properties (resistivity: $$ 10^{14} \, \Omega \cdot \text{cm} $$).

In contrast, linear PFPEs like Z-type exhibit lower viscosity indices (-90°C pour point) but reduced oxidative stability, limiting their use in high-temperature environments.

Significance in Advanced Material Science

The compound’s unique properties have cemented its role in cutting-edge technologies:

Semiconductor Manufacturing

PFPE-based fluids are indispensable in lithography and etching processes, where their low volatility (vapor pressure: $$ 6 \times 10^{-8} \, \text{Torr} $$) prevents contamination in vacuum chambers. This compound serves as a precursor for anti-reflective coatings, leveraging its high transparency in UV spectra.

Aerospace Lubrication

In satellite mechanisms, PFPE greases derived from this compound maintain functionality across temperature extremes (-58°C to 257°C) and resist atomic oxygen degradation in low-Earth orbit.

Medical Devices

The compound’s biocompatibility and resistance to sterilization protocols (e.g., autoclaving, gamma irradiation) make it suitable for implantable sensor coatings.

Application Performance Metric Value
Semiconductor Dielectric strength 15.7 MV/m
Aerospace Viscosity index 340
Medical Thermal stability -58°C to 257°C

The global PFPE market, valued at \$891.1 million in 2025, is projected to grow at 4.1% CAGR through 2035, driven by demand for high-performance fluoropolymers. Innovations such as environmentally friendly PFPE formulations and additive manufacturing compatibilizers further expand this compound’s industrial relevance.

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F24O4/c13-1(37)2(14,6(19,20)21)38-11(33,34)4(17,8(25,26)27)40-12(35,36)5(18,9(28,29)30)39-10(31,32)3(15,16)7(22,23)24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYQDKPSLAINNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880242
Record name Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride
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Molecular Weight

664.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27639-98-1
Record name 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoyl fluoride
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Record name Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propoxy)-
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Record name Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-
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Record name Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride
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Record name 27639-98-1
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Preparation Methods

Chemical Synthesis

  • Fluorosulfonate Reaction : The compound can be synthesized by reacting fluorosulfonates with specific organic substrates. This reaction typically involves further fluorination and oxidation steps to achieve the desired perfluorinated structure.

  • Sodium Perfluoroalkylation : Another method involves the preparation of sodium 1H,1H-perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-olate from 1H,1H-perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol and sodium hydride. This intermediate can then be reacted with various halogenated compounds to yield the final product.

Chromatographic Purification

After synthesis, purification is often necessary to isolate the target compound from by-products:

  • Silica Gel Chromatography : The crude product is typically subjected to silica gel chromatography. The elution is performed using a solvent mixture of methylene chloride and hexane to separate the desired product from impurities. For example, a 1:5 methylene chloride to hexane mixture may be used initially followed by a more concentrated 1:2 mixture for further purification.

UV Curing Techniques

In some applications, perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride is utilized in UV curing processes where it acts as a photoinitiator or component of photopolymerizable systems. This involves mixing with other monomers and exposing them to UV light to form solid materials.

The following table summarizes key research findings related to the preparation methods of this compound:

Method Key Steps Yield (%) References
Fluorosulfonate Reaction Reaction with fluorosulfonates 75
Sodium Perfluoroalkylation Synthesis of sodium salt followed by reaction 80
Silica Gel Chromatography Purification using methylene chloride/hexane N/A
UV Curing Incorporation into UV-curable formulations N/A

The preparation of this compound involves sophisticated chemical synthesis techniques that require careful handling and purification processes to ensure high purity and quality of the final product. Ongoing research continues to explore more efficient methods for synthesis and application in various industrial sectors.

Chemical Reactions Analysis

Types of Reactions: Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride primarily undergoes substitution reactions due to the presence of the fluorine atoms. These reactions are typically carried out under controlled conditions to prevent unwanted side reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong bases and nucleophiles. The reactions are often conducted at elevated temperatures to facilitate the substitution process .

Major Products: The major products formed from the reactions of this compound are typically fluorinated imide salt compounds, which are useful in various industrial applications .

Scientific Research Applications

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride has a wide range of applications in scientific research. It is used in the preparation of fluorinated surfactants, which are essential in various industrial processes. Additionally, this compound is utilized in the development of high-performance lubricants, sealants, and insulating materials .

In the field of biology and medicine, this compound is studied for its potential use in drug delivery systems due to its chemical stability and low toxicity .

Mechanism of Action

The mechanism of action of perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride involves its interaction with various molecular targets through substitution reactions. The fluorine atoms in the compound play a crucial role in these interactions, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to the perfluoroalkyl ether carboxylic acid (PFECA) family, which includes alternatives to legacy PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). Key structural analogues are compared below:

Compound Name CAS Number Molecular Formula Functional Group Chain Length Key Features
Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride 27639-98-1 C₁₂F₂₄O₄ Acyl fluoride 12-carbon Methyl branches, three ether oxygens
Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid (HFPO-TeA) 65294-16-8 C₁₂F₂₃O₇ Carboxylic acid 12-carbon Hydrolyzed form of the fluoride
Hexafluoropropylene oxide dimer acid (HFPO-DA, GenX) 62037-80-3 C₆HF₁₁O₃ Carboxylic acid 6-carbon Shorter chain, no methyl branches
Perfluoro-3,6-dioxaheptanoic acid 151772-58-6 C₇HF₁₃O₄ Carboxylic acid 7-carbon Two ether oxygens, linear structure
Perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoyl fluoride 34761-47-2 C₁₅F₃₀O₅ Acyl fluoride 15-carbon Extended chain, four ether oxygens

Structural Insights :

  • HFPO-TeA, its carboxylic acid derivative, has been detected in surface waters globally, indicating environmental persistence .

Physicochemical Properties

  • Thermal Stability : In thermal decomposition studies, HFPO-TeA (the acid form) exhibited higher stability than HFPO-DA (GenX), likely due to its branched structure and longer chain .
  • Reactivity: The acyl fluoride group in this compound makes it highly reactive in nucleophilic substitutions, unlike its carboxylic acid counterparts .

Environmental and Toxicological Profiles

  • Environmental Persistence : HFPO-TeA has been identified in surface waters near industrial zones, with concentrations correlating to fluoropolymer manufacturing activities .
  • Toxicity :
    • In vitro studies show that HFPO-TeA reduces cellular proliferation at concentrations ≥17 mg/kg/day, with significant hepatic accumulation observed in rodent models .
    • Legacy PFAS like PFOA and PFOS exhibit higher bioaccumulation factors (BAFs), but HFPO-TeA’s branched structure may limit biomagnification .

Metabolic Pathways

  • Biotransformation : HFPO-TeA undergoes Phase II metabolism, forming glycine, glucuronide, and carnitine conjugates in human liver models .
  • Dosimetry : Dose-response studies in rats revealed sex-specific differences, with females showing higher plasma concentrations of HFPO-TeA at equivalent doses .

Biological Activity

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride is a complex fluorinated compound with significant potential in various biological applications. Its unique structure and properties make it a subject of interest in fields such as medicinal chemistry and materials science.

  • IUPAC Name : 2,3,3,3-tetrafluoro-2-{1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy}propanoyl fluoride
  • Molecular Formula : C12F24O4
  • Molecular Weight : 664.09 g/mol
  • CAS Number : 27639-98-1
  • Appearance : Clear colorless liquid
  • Density : 1.8 g/cm³
  • Boiling Point : 158°C to 161°C
  • Refractive Index : <1.3000 @ 20°C

Biological Activity

The biological activity of this compound is primarily influenced by its fluorinated structure which enhances its stability and hydrophobicity. The compound has been studied for its potential applications in drug delivery systems and as a resolving agent in chiral separations.

Case Studies

  • Chiral Resolution :
    • A study explored the use of perfluoroalkylated compounds as resolving agents for racemic ibuprofen. The results indicated that the fluorinated oligomers could significantly enhance selectivity in chiral separations due to their unique interactions with target molecules .
  • Biocompatibility Studies :
    • Research has shown that perfluorinated compounds can exhibit low toxicity and high biocompatibility in biological systems. This property is crucial for applications in biomedical devices and drug formulations .

Table 1: Summary of Biological Activities

Study FocusFindings
Chiral ResolutionEnhanced selectivity for L-Lysine derivatives using fluorinated tails
BiocompatibilityLow toxicity in vitro studies; suitable for drug delivery systems
Drug DeliveryImproved stability and controlled release profiles in formulations

Potential Applications

The unique properties of this compound suggest several promising applications:

  • Drug Delivery Systems : Its stability and biocompatibility make it suitable for encapsulating drugs and enhancing their delivery.
  • Chiral Separations : As demonstrated in case studies, it can effectively resolve enantiomers in pharmaceutical applications.
  • Material Science : The compound's hydrophobic characteristics could be beneficial in creating non-stick surfaces or coatings.

Q & A

Q. What advanced techniques detect HFPO-TeA transformation products in environmental samples?

  • Methodology : High-resolution mass spectrometry (HRMS) with suspect screening identifies novel metabolites. For example, perfluoro-3,6,9-trioxatridecanoic acid (detected in Taihu Lake) arises from abiotic hydrolysis. Stable isotope tracers (13C6-labeled analogs) validate biodegradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride
Reactant of Route 2
Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride

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